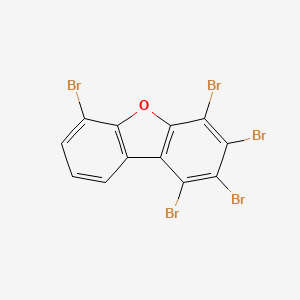

1,2,3,4,6-Pentabromo-dibenzofuran

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

617707-93-4 |

|---|---|

Molekularformel |

C12H3Br5O |

Molekulargewicht |

562.7 g/mol |

IUPAC-Name |

1,2,3,4,6-pentabromodibenzofuran |

InChI |

InChI=1S/C12H3Br5O/c13-5-3-1-2-4-6-7(14)8(15)9(16)10(17)12(6)18-11(4)5/h1-3H |

InChI-Schlüssel |

AGYXAGPQZZYAJQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C(=C3Br)Br)Br)Br |

Herkunft des Produkts |

United States |

Formation Mechanisms and Pathways of Polybrominated Dibenzofurans, with Specific Focus on 1,2,3,4,6 Pentabromo Dibenzofuran

Thermal and Combustion-Related Formation

The thermal degradation of BFRs is a primary route to the formation of PBDFs. High temperatures, such as those encountered during manufacturing processes, recycling, and disposal of BFR-containing materials, can initiate chemical reactions that lead to the creation of these toxic byproducts.

Pyrolysis of Brominated Flame Retardants (BFRs)

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, is a significant pathway for the formation of PBDFs from various classes of BFRs.

Polybrominated diphenyl ethers (PBDEs) are a widely used class of BFRs and are well-documented precursors to PBDFs. The formation of PBDFs from PBDEs primarily occurs through a precursor pathway involving intramolecular cyclization. This process is initiated by the cleavage of a carbon-bromine (C-Br) or carbon-hydrogen (C-H) bond at an ortho-position to the ether linkage, followed by ring closure. The degree and pattern of bromination on the PBDE molecule have a relatively minor influence on the governing formation mechanisms. Even fully brominated PBDEs can form PBDFs.

The photolytic degradation of decaBDE (BDE-209) has been shown to produce a range of PBDF congeners. In one study, the concentration of PBDFs formed after 16 hours of UV exposure increased with wider light spectra, reaching up to 14 µg/mL. nih.gov The resulting PBDFs accounted for up to 1.2% of the initial decaBDE on a molar basis, with tetra- to hexabrominated congeners being the most abundant. nih.gov

The pyrolysis of PBDEs can be influenced by the surrounding material. For instance, the presence of polymers and metals can significantly lower the energy barriers for PBDF formation. While pure PBDEs typically decompose to form dioxins at temperatures above 600°C, the co-pyrolysis with a polystyrene polymer matrix can lead to dioxin formation at lower temperatures, between 350°C and 400°C. researchgate.net

Table 1: PBDF Formation from PBDEs under Various Conditions

| Precursor | Conditions | Key Findings | Reference |

|---|---|---|---|

| DecaBDE (BDE-209) | Photolytic decomposition in toluene (B28343) (UV-A, UV-AB, UV-ABC) | Formation of mono- to hexasubstituted PBDFs. Concentrations reached up to 14 µg/mL after 16h of UV-ABC exposure. Tetra- to hexa-BDFs were the majority of detected compounds. | nih.gov |

| DecaBDE in high-impact polystyrene (HIPS) | 1 week exposure to natural sunlight | PBDF concentrations increased by about 40 times. Hepta- and octabrominated congeners accounted for ~40% of total PBDFs. | pops.int |

| PBDEs | Pyrolysis with polystyrene matrix | Dioxin formation occurred at lower temperatures (350°C - 400°C) compared to pure PBDEs (>600°C). | researchgate.net |

Polybrominated biphenyls (PBBs), another class of BFRs, are also precursors to PBDFs. The oxidation of PBBs is a hypothesized pathway for PBDF formation. This process is considered facile and highly exothermic. nih.gov Pyrolysis of the commercial PBB mixture FireMaster FF-1 at 380-400°C in the presence of air resulted in the formation of tetrabromodibenzofurans and pentabromodibenzofurans. iarc.fr In contrast, pyrolysis under a nitrogen atmosphere yielded only trace levels of tetrabromodibenzofuran, highlighting the role of oxygen in this conversion. iarc.fr The mechanism is believed to involve an attack of oxygen on the PBB molecules. iarc.fr

Table 2: PBDF Formation from PBBs Pyrolysis

| Precursor | Conditions | Resulting PBDFs | Reference |

|---|---|---|---|

| FireMaster FF-1 (PBB mixture) | Pyrolysis at 380-400°C in open air | Tetrabromodibenzofurans and pentabromodibenzofurans | iarc.fr |

| FireMaster FF-1 (PBB mixture) | Pyrolysis at 380-400°C under nitrogen | Trace levels of tetrabromodibenzofuran | iarc.fr |

Tetrabromobisphenol A (TBBPA) is one of the most widely used BFRs and can also lead to the formation of PBDFs under thermal stress. pops.intresearchgate.net The formation of PBDFs from TBBPA has been observed in both pyrolysis and combustion experiments. In one study, the pyrolysis of TBBPA at 650°C and 850°C in a nitrogen atmosphere led to the formation of various PBDD/F congeners, with 2,4,6,8-TeBDF being the most abundant. pops.int The total yield of PBDD/Fs was significantly lower in pyrolysis compared to combustion. pops.int Another study found that the combustion of both polymer-linked and additively incorporated TBBPA at 600°C resulted in PBDD/F concentrations in the range of 17.5 to 19.6 mg per kg of TBBPA. pops.int

Table 3: PBDF Formation from TBBPA Thermal Degradation

| Precursor | Conditions | Key Findings | Reference |

|---|---|---|---|

| TBBPA | Pyrolysis at 650°C and 850°C (Nitrogen atmosphere) | 2,4,6,8-TeBDF was the most abundant congener. | pops.int |

| TBBPA |

Incineration and Uncontrolled Burning Processes

Incineration of municipal and industrial waste, as well as uncontrolled burning of electronic waste (e-waste), are significant sources of PBDF emissions. pops.intpops.int Materials containing BFRs, when subjected to these high-temperature processes, can lead to the formation of PBDD/Fs. Incomplete and uncontrolled incineration, such as in accidental fires, can produce high amounts of PBDD/Fs. pops.int The open burning of e-waste has been shown to release a variety of toxic chemicals, including PBDFs. hkbu.edu.hkgreenpeace.to Studies on the thermal disposal of e-waste have reported PBDD/F emissions at levels up to 50–500 times higher than those of their chlorinated counterparts. pops.int

Role of Temperature and Oxygen Conditions in PBDF Formation

Temperature and the availability of oxygen are critical factors influencing the formation of PBDFs. Generally, the formation of PBDD/Fs from BFRs occurs at temperatures between approximately 250°C and 500°C. diva-portal.org However, the optimal temperature for formation can vary depending on the specific BFR and the surrounding matrix. For instance, the presence of a polymer matrix can lower the temperature at which PBDFs are formed from PBDEs. researchgate.net

Oxygen plays a crucial role in the formation pathways. As seen with PBBs, the presence of oxygen significantly increases the yield of PBDFs. iarc.fr Similarly, in the thermal treatment of TBBPA, combustion in the presence of air resulted in significantly higher yields of PBDD/Fs compared to pyrolysis in a nitrogen atmosphere. pops.int The congener profile of the resulting PBDFs is also affected by the presence of oxygen. pops.int For instance, in TBBPA thermal degradation, 2,4,6,8-TeBDF was the most abundant congener under pyrolysis conditions, while 1,2,3,7,8-PeBDF was dominant under combustion conditions. pops.int

Photochemical Formation Pathways

The exposure of certain brominated organic compounds to ultraviolet (UV) radiation, particularly from sunlight, can lead to their degradation and the subsequent formation of PBDFs. diva-portal.org This process, known as photolysis, is a significant pathway for the environmental formation of these toxic compounds. The primary precursors for the photochemical formation of PBDFs are polybrominated diphenyl ethers (PBDEs), a class of widely used brominated flame retardants (BFRs). aaqr.orgnih.gov

The mechanism of photolytic formation of PBDFs from PBDEs involves the cleavage of a carbon-bromine (C-Br) bond upon absorption of UV light, generating an aryl radical. This radical can then undergo an intramolecular cyclization reaction to form a dibenzofuran (B1670420) structure. researchgate.netmdpi.com Specifically, the formation of PBDFs originates from the photodissociation of an ortho-C-Br bond in the PBDE molecule. mdpi.com The photolysis of higher brominated PBDEs can lead to the formation of lower brominated PBDEs and PBDFs. diva-portal.org For instance, the photolytic degradation of decabromodiphenyl ether (BDE-209), a major component of commercial BFR mixtures, has been shown to produce various PBDF congeners. nih.gov

Studies have demonstrated that the photolytic degradation of PBDEs can occur in various environmental media, including water, on soil and sediment particles, and in the atmosphere. uea.ac.uknih.gov The rate of degradation and the types of products formed can be influenced by the specific environmental conditions. nih.gov For example, the photolysis of PBDEs in organic solvents can lead to the formation of a range of lower-brominated PBDEs and PBDFs. env-health.org

It has also been observed that hydroxylated PBDEs (OH-PBDEs), which are both naturally occurring and transformation products of PBDEs, can photochemically convert to brominated dioxins and other products of concern. acs.org For example, 6'-OH-PBDE 118 has the potential to photochemically generate the highly toxic 2,3,7,8-tetrabromodibenzo-p-dioxin. acs.org

The efficiency of PBDF formation during the photolysis of PBDEs is significantly influenced by the presence of hydrogen donors and the nature of the solvent. researchgate.net When a PBDE molecule undergoes photolytic cleavage of a C-Br bond, the resulting aryl radical can either cyclize to form a PBDF or abstract a hydrogen atom from a donor molecule to form a lower-brominated PBDE. researchgate.net This creates a competition between the two reaction pathways. researchgate.net

Organic solvents often act as effective hydrogen donors, thereby promoting the formation of lower-brominated PBDEs and inhibiting the formation of PBDFs. mdpi.comnih.gov The hydrogen-donating capacity of the solvent plays a crucial role in determining the photolytic rate and quantum yield of PBDEs. nih.gov For instance, the photolysis of BDE-47 is faster in organic solvents that are good hydrogen donors. nih.gov In contrast, water is a poor hydrogen donor, which leads to a higher likelihood of PBDF formation during the photolysis of PBDEs in aqueous environments. researchgate.netmdpi.com

The type of solvent can also affect the degradation rate and the specific products formed. Studies have shown that the photolytic degradation rates of some novel brominated flame retardants (NBFRs) vary significantly in different organic solvents, with the order of degradation rates being acetone (B3395972) > toluene > n-hexane. mdpi.com The polarity of the solvent can also play a role, with highly polar solvents potentially quenching the excited state of the organic chemical and leading to a lower quantum yield. nih.gov The electron transfer reactions between the excited PBDE molecule and the solvent molecules are considered a major driving force for the enhanced photodegradation in solvents compared to the gas phase. nih.gov

Table 1: Influence of Solvent on Photodegradation of Brominated Flame Retardants

| Solvent | Effect on Degradation Rate | Reference |

|---|---|---|

| Acetone | Higher degradation rate for some NBFRs compared to toluene and n-hexane. | mdpi.com |

| Toluene | Intermediate degradation rate for some NBFRs. | mdpi.com |

| n-Hexane | Lower degradation rate for some NBFRs. | mdpi.com |

| Water | Poor hydrogen donor, leading to higher PBDF formation. | researchgate.netmdpi.com |

| Organic Solvents (general) | Act as hydrogen donors, promoting debromination over cyclization. | mdpi.comnih.gov |

Industrial and Accidental Formation Sources

Polybrominated dibenzofurans, including 1,2,3,4,6-Pentabromo-dibenzofuran, can be formed as unintentional by-products during the manufacturing of brominated flame retardants (BFRs). uea.ac.uk These impurities can be present in commercial BFR products, which are then incorporated into various consumer and industrial goods. The thermal stress that BFRs undergo during production processes can lead to the formation of PBDD/Fs. researchgate.net For example, when BFRs are mixed into polymers at high temperatures during processes like extrusion and molding, PBDFs can be formed, primarily through precursor-dominated pathways involving the elimination of hydrogen bromide (HBr) and subsequent formation of the furan (B31954) linkage. uea.ac.uk

Commercial mixtures of BFRs, such as DecaBDE, have been found to contain PBDD/Fs as contaminants. ipen.org The presence of these compounds in the final products means that they can be released into the environment throughout the product's lifecycle.

The recycling and dismantling of waste electrical and electronic equipment (WEEE), commonly known as e-waste, is a significant source of PBDD/F emissions. diva-portal.orgnih.gov E-waste contains high levels of BFRs in plastic components to meet fire safety standards. nih.gov During recycling operations, thermal processes such as smelting and pyrolysis, which are used to recover valuable metals, can lead to the formation and release of PBDD/Fs. pops.int

Even non-thermal dismantling activities can release PBDD/Fs. Dust generated during the shredding and dismantling of e-waste has been found to contain high levels of these compounds, which are likely already present in the electronic components. diva-portal.org Studies have shown that the concentration of PBDD/Fs in dust from e-waste dismantling workshops is significantly higher than in outdoor environments. nih.govdntb.gov.ua Informal e-waste recycling activities, which often involve crude methods like open burning, can result in particularly large emissions of PBDD/Fs. diva-portal.org High concentrations of PBDD/Fs have been found in soil samples from e-waste dismantling and open burning areas. researchgate.netresearchgate.net

Table 2: PBDD/F Formation from E-waste

| E-waste Process | Formation Mechanism | Key Findings | References |

|---|---|---|---|

| Thermal Recycling (Smelting, Pyrolysis) | Thermal degradation of BFRs in plastics. | Significant formation of PBDD/Fs at elevated temperatures. | pops.int |

| Dismantling and Shredding | Release of pre-existing PBDD/Fs in dust. | High concentrations of PBDD/Fs found in workshop dust. | diva-portal.orgnih.gov |

| Open Burning | Incomplete combustion of BFR-containing materials. | High emissions of PBDD/Fs, often exceeding PCDD/F levels. | diva-portal.orgnih.gov |

Accidental fires involving materials containing BFRs are another major source of PBDD/F formation. diva-portal.orgresearchgate.net The incomplete combustion of these materials during a fire creates conditions favorable for the formation of PBDD/Fs from their BFR precursors. pops.intmurdoch.edu.au The temperatures reached in accidental fires can be sufficient to degrade BFRs and lead to the synthesis of PBDD/Fs. murdoch.edu.au

The amount of PBDD/Fs generated during a fire depends on several factors, including the temperature, the duration of the fire, the availability of oxygen, the type of polymer matrix, and the presence of other substances. service.gov.uk Under conditions of insufficient combustion, which are common in accidental fires, considerable amounts of PBDD/Fs can be formed, primarily through the precursor pathway. researchgate.net The levels of PBDD/Fs at sites of accidental fires can be significantly elevated, sometimes much higher than the levels of their chlorinated counterparts, polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). diva-portal.org

Mechanistic and Kinetic Studies of PBDF Formation

The transformation of PBDEs into PBDFs involves intricate chemical reactions that have been the subject of extensive research. Mechanistic and kinetic studies, employing both theoretical and experimental approaches, have shed light on the underlying processes driving the formation of these toxic compounds.

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), have become indispensable tools for investigating the formation of PBDFs. tandfonline.com These computational methods allow for the detailed exploration of reaction mechanisms at the molecular level, providing insights into the energetics and feasibility of various formation pathways. tandfonline.com

Theoretical calculations have elucidated that the loss of a bromine or hydrogen atom from an ortho position on the PBDE molecule is a critical initial step in the formation of PBDFs. tandfonline.comresearchgate.net This is followed by a ring-closure reaction to form the dibenzofuran structure. tandfonline.comresearchgate.net DFT methods have been used to model these steps and calculate their associated energy changes. researchgate.netuci.edu

The accuracy of DFT calculations depends on the chosen functional and basis set. acs.org Various functionals, such as B3LYP and M05-2X, have been employed to study PBDF formation, with results showing that the choice of functional can influence the calculated reaction energies and barriers. researchgate.net Therefore, careful selection and validation of the computational method are essential for obtaining reliable predictions.

| Computational Method | Key Findings in PBDF Formation Studies | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Predicts reaction barriers and thermodynamic feasibility of formation pathways. | researchgate.netresearchgate.net |

| M05-2X Functional | Used to investigate detailed mechanistic and kinetic aspects of PBDD/F formation from PBDEs. | researchgate.net |

| B3LYP Functional | Commonly used functional for calculating thermodynamic parameters in PBDF formation. | researchgate.net |

| Canonical Variational Transition-state (CVT) Theory | Calculates rate constants for key elementary steps in PBDD/F formation. | researchgate.net |

The predominant mechanism for the formation of PBDFs from PBDEs is through radical-based cyclization. researchgate.net This process is typically initiated by the cleavage of a carbon-bromine (C-Br) or carbon-hydrogen (C-H) bond, often at an ortho position to the ether linkage, through the input of thermal or photolytic energy. researchgate.netuci.edu This bond cleavage generates a radical intermediate.

Once the radical is formed, an intramolecular cyclization reaction occurs. The radical center on one of the phenyl rings attacks the other phenyl ring, leading to the formation of the central furan ring characteristic of PBDFs. researchgate.net This cyclization step is a key part of the transformation process.

Following cyclization, the resulting radical intermediate undergoes rearrangement and stabilization, typically through the elimination of a hydrogen or bromine atom, to yield the final PBDF product. The specific atoms eliminated can influence the final isomer formed.

The efficiency of radical cyclization can be influenced by the surrounding environment. For instance, the presence of hydrogen donors can compete with the cyclization reaction by quenching the initial radical, thereby inhibiting PBDF formation. uci.edu

| Step | Description | Key Factors | Reference |

|---|---|---|---|

| Initiation | Cleavage of a C-Br or C-H bond at an ortho position of the PBDE molecule. | Input of thermal or photolytic energy. | researchgate.netuci.edu |

| Cyclization | Intramolecular attack of the radical center on the adjacent phenyl ring to form the furan ring. | Structure of the precursor PBDE. | researchgate.net |

| Stabilization | Elimination of a hydrogen or bromine atom to form the stable PBDF molecule. | Reaction conditions. | researchgate.net |

The specific isomer of PBDF formed, such as this compound, is highly dependent on the bromine substitution pattern of the precursor PBDE. The positions of the bromine atoms on the phenyl rings of the PBDE molecule dictate which C-Br or C-H bonds are most likely to break and which cyclization pathways are favored.

For a pentabrominated dibenzofuran to form, the precursor PBDE must have a specific number and arrangement of bromine atoms. The photolytic or thermal degradation of higher brominated PBDEs, such as decaBDE, can lead to the formation of various lower brominated PBDEs, which can then act as precursors to different PBDF isomers. service.gov.uklibretexts.org

The relative stability of the possible radical intermediates and the transition states leading to different isomers also plays a crucial role in determining the final product distribution. Computational studies can help to predict the relative yields of different isomers by comparing the activation energies for their formation pathways. tandfonline.comrsc.org

While general principles of isomer formation are understood, detailed experimental data on the isomer-specific formation of this compound are scarce. Most studies on isomer-specific analysis have focused on the more toxic 2,3,7,8-substituted congeners of both chlorinated and brominated dioxins and furans. nih.govnih.gov However, the principles of precursor-product relationships and the influence of substitution patterns are broadly applicable across the different isomers. researchgate.net

Environmental Occurrence and Spatiotemporal Distribution of 1,2,3,4,6 Pentabromo Dibenzofuran

Detection in Abiotic Environmental Compartments

The distribution of 1,2,3,4,6-Pentabromo-dibenzofuran has been documented in various non-living environmental matrices, highlighting its widespread presence.

Polybrominated dibenzofurans, including various pentabrominated congeners, are known to be present in the atmosphere. They can be released from consumer products containing brominated flame retardants and are also formed during combustion processes. aaqr.org

Air: Studies have detected PBDEs, the precursors to PBDFs, in indoor and outdoor air. pops.intpic.int The specific congener this compound is expected to partition to airborne particles. pops.int

Airborne Dust: House dust is recognized as a significant reservoir for many brominated flame retardants and their byproducts. aaqr.orgnih.gov PBDD/Fs have been found in house dust, and their presence is linked to the degradation of PBDEs used in consumer goods. nih.govresearchgate.net

Flue Gas: Combustion processes, such as those in municipal waste incinerators, are a known source of PBDD/Fs. researchgate.netpops.intresearchgate.net Analysis of flue gas from such facilities has confirmed the presence of various PBDD/F congeners. researchgate.netpops.int Inefficient combustion conditions can lead to the formation of considerable amounts of PBDDs/PBDFs. researchgate.net

The aquatic environment is a significant sink for persistent organic pollutants like this compound.

Water: Due to their low water solubility, PBDFs are generally found at low concentrations in the water column and tend to adsorb to particulate matter. pjoes.com

Sediments: Sediments act as a major reservoir for hydrophobic compounds like PBDFs. pjoes.com Studies have reported the presence of various PBDEs and PBDD/Fs in river and lake sediments, indicating long-term accumulation. pjoes.comcanada.cacore.ac.uk For example, sediment cores from the western Arctic Ocean contained decabromodiphenyl ethane (B1197151) (DBDPE), a related brominated flame retardant, at concentrations up to 452.6 pg/g dry weight. canada.ca

Wastewater: Wastewater treatment plants receive influent containing a variety of contaminants from domestic and industrial sources. While specific data for this compound in wastewater is limited, the presence of its precursors, PBDEs, is well-documented. epa.gov

Soils and sewage sludge are important matrices for understanding the terrestrial fate of this compound.

Soil: Soil can become contaminated with PBDFs through atmospheric deposition and the application of sewage sludge. pops.intoup.com Studies have shown that PBDEs, the precursors to PBDFs, can persist in agricultural soils for many years after sludge application has ceased. pops.int

Sewage Sludge: Sewage sludge often contains elevated levels of persistent organic pollutants. nih.goveuropa.eu Analysis of archived biosolids from a U.S. national survey revealed the presence of several PBDD/Fs, with 1,2,3,4,6,7,8-hepta-BDF being a major congener. nih.gov The application of sewage sludge to land is a potential pathway for the introduction of these compounds into the terrestrial environment. oup.com

Human-made materials and residues are significant sources and reservoirs of this compound.

Fly Ash: Fly ash from municipal solid waste incinerators is known to contain PBDD/Fs. mdpi.com Mechanochemical treatment has been investigated as a method to degrade these compounds in fly ash. mdpi.com

Dust: Dust from various indoor environments, including workshops at electronic waste recycling facilities, has been found to contain high concentrations of PBDD/Fs. researchgate.net

Fire Residues: Uncontrolled burning and accidental fires involving materials treated with brominated flame retardants can generate significant amounts of PBDDs/PBDFs. researchgate.net

Consumer Products: Polybrominated diphenyl ethers (PBDEs), which can degrade to form PBDFs, are used as flame retardants in a wide range of consumer products, including electronics, furniture, and textiles. aaqr.org

Detection in Biotic Matrices

The bioaccumulative nature of this compound leads to its detection in living organisms.

Aquatic organisms can accumulate PBDFs from their environment and through the food web.

Fish: Various PBDD/F congeners have been detected in fish. marine.ie A study of fishery products in Ireland found that while 1,2,3,4,6,7,8-HeptabromoBDF was the most commonly detected brominated congener, farmed mussels, salmon, and sea-reared trout also contained other brominated dioxin congeners. marine.ie

Marine Mammals: As top predators, marine mammals can accumulate high levels of persistent organic pollutants. researchgate.net While specific data for this compound in marine mammals is not detailed in the provided results, the presence of its precursors, PBDEs, has been widely reported in species such as pilot whales and dolphins. researchgate.net

Data Tables

Table 1: Detection of this compound and Related Compounds in Abiotic Matrices

| Matrix | Compound/Congener Group | Location/Source | Concentration Range |

| Flue Gas | PBDD/Fs | Municipal Waste Incinerators | Present (qualitative) researchgate.netpops.int |

| Sediment | Decabromodiphenyl ethane (DBDPE) | Western Arctic Ocean | up to 452.6 pg/g dw canada.ca |

| Sewage Sludge | 1,2,3,4,6,7,8-hepta-BDF | U.S. National Survey | 580–40,900 ng/kg dw nih.gov |

| Fly Ash | PCDD/Fs | Municipal Solid Waste Incinerator | 255 ng TEQ/kg (raw) mdpi.com |

| Workshop Floor Dust | Total PBDD/Fs | Electronic Waste Recycling Facility | up to 143 µg/kg dw researchgate.net |

Table 2: Detection of this compound and Related Compounds in Biotic Matrices

| Matrix | Compound/Congener Group | Species | Location | Concentration/Finding |

| Fish Tissue | 1,2,3,4,6,7,8-HeptabromoBDF | Various | Ireland | Most commonly detected brominated congener marine.ie |

| Fish Tissue | Various PBDFs | Farmed Mussels, Salmon, Sea Trout | Ireland | Measurable levels detected marine.ie |

| Marine Mammal Blubber | PBDEs | Pilot Whales, Dolphins | Not Specified | Present researchgate.net |

Occurrence in Terrestrial Organisms and Plants

Polybrominated dibenzofurans (PBDFs), including the congener this compound, are persistent environmental pollutants. Their presence in terrestrial ecosystems is a significant concern due to their potential for bioaccumulation. While specific data on the occurrence of this compound in a wide range of terrestrial organisms and plants is not extensively detailed in the provided search results, the general behavior of related compounds suggests a pathway for its accumulation.

The ingestion of soil and plants serves as a primary exposure route for terrestrial organisms. pops.intenv.go.jp This is particularly relevant for compounds like PBDFs, which can be deposited on and absorbed by vegetation from the atmosphere or taken up from contaminated soil. The bioaccumulation factor (BAF), which considers all routes of exposure, is a more relevant metric than the bioconcentration factor (BCF) for understanding the uptake of these substances in a terrestrial environment. pops.intenv.go.jp

Studies on related polybrominated diphenyl ethers (PBDEs) indicate that these compounds are found in biota, where they can bioaccumulate and biomagnify through the food chain. pops.intenv.go.jppops.int For instance, the debromination of higher brominated PBDEs can lead to the formation of lower brominated congeners, which are often more persistent and toxic. pops.intenv.go.jp This process has been observed in various organisms and environmental matrices. pops.intenv.go.jp

While direct measurements of this compound in specific terrestrial organisms and plants are not explicitly provided, the established principles of bioaccumulation for similar halogenated compounds strongly suggest its potential presence in these matrices, warranting further investigation.

Monitoring in Human Samples (e.g., Human Milk, Adipose Tissue)

Human exposure to PBDFs, including this compound, is a significant public health concern. These lipophilic compounds tend to accumulate in fatty tissues, making human milk and adipose tissue key matrices for monitoring body burdens.

Studies have consistently detected various polybrominated compounds in human samples. For instance, research on Japanese human adipose tissue has identified the presence of several polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs. researchgate.net While this particular study found 2,3,7,8-TeBDD, 2,3,7,8-TeBDF, and 2,3,4,7,8-PeBDF, it highlights the capacity of these compounds to accumulate in human fat. researchgate.net Another study on human milk from Shanghai detected three PBDF congeners: 2,3,7,8-TBDF, 1,2,3,4,6,7,8-HpBDF, and OBDF. researchgate.net

The analysis of human adipose tissue collected in Tokyo between 1970 and 2000 showed a significant increase in the concentrations of polybrominated diphenyl ethers (PBDEs), which are often found in conjunction with PBDFs in commercial flame retardant mixtures. researchgate.net This temporal trend underscores the growing environmental prevalence of these compounds and the corresponding increase in human exposure.

It is important to note that large variations in concentrations are often observed among individuals, which can be influenced by factors such as diet, age, and occupational exposure. brsmeas.org For example, a Norwegian study found clear associations between the concentrations of certain PBDEs in serum and the subjects' age and intake of freshwater fish. brsmeas.org

The table below summarizes findings from various studies on the detection of related PBDFs and PBDEs in human samples, illustrating the widespread nature of this contamination.

| Sample Matrix | Location | Detected Compounds | Year of Sample Collection |

| Adipose Tissue | Tokyo, Japan | 2,3,7,8-TeBDD, 2,3,7,8-TeBDF, 2,3,4,7,8-PeBDF | 1970 & 2000 |

| Human Milk | Shanghai | 2,3,7,8-TBDF, 1,2,3,4,6,7,8-HpBDF, OBDF | Not Specified |

| Adipose Tissue | San Francisco Bay Area | PBDEs (average 86 ng/g lipid) | Not Specified |

| Breast Milk | North America | PBDEs (tri-, tetra-, penta-, and hexa-congeners) | Not Specified |

This table is for illustrative purposes and includes data on related compounds due to the limited specific data for this compound in the provided search results.

Spatial and Temporal Trends in Environmental Concentrations

The spatial and temporal distribution of this compound and related compounds in the environment is influenced by historical usage patterns, environmental transport, and degradation processes.

Spatial Trends:

Studies of surface sediments in Tokyo Bay have revealed a decreasing concentration gradient of PBDFs from the head to the mouth of the bay. researchgate.net This pattern is similar to that observed for PBDEs, suggesting common sources, likely from industrial and urban areas. researchgate.net The less brominated congeners of PBDEs are known to be more persistent in the atmosphere and can undergo long-range transport, leading to their presence in remote areas. Conversely, more highly brominated congeners are typically found closer to their sources of pollution.

Temporal Trends:

Analysis of sediment cores from Tokyo Bay indicates that PBDF and PBDE concentrations began to increase significantly after the 1960s, reaching their peak in the late 1990s. researchgate.net This trend mirrors the production and use of commercial PBDE formulations, which are known to contain PBDFs as impurities. researchgate.net Similarly, a retrospective study of pike from a Swedish lake showed that concentrations of tetra- to hexa-brominated diphenyl ethers increased exponentially until the mid-1980s, after which they leveled off or slowly decreased, likely reflecting voluntary reductions in the production and use of these compounds in Europe. diva-portal.org

In contrast, a study of sediment cores from a small urban lake in Switzerland showed increasing concentrations of BDE-209, a major component of deca-BDE commercial mixtures, over time. pops.int This highlights that temporal trends can vary depending on the specific compound and the local history of its use and release.

Atmospheric monitoring of PBDEs has shown decreasing trends that mirror the phase-out of commercial penta- and octa-BDE products at the end of 2004 and deca-BDE at the end of 2013. acs.org However, for some compounds like BDE-209, a clear temporal trend in air or precipitation is not always observed, which may be due to factors such as photolysis and debromination to lower brominated PBDEs. pops.int

Congener Profiles and Isomer Patterns in Environmental Samples

The analysis of congener profiles and isomer patterns of PBDFs in environmental samples is a crucial tool for identifying pollution sources and understanding environmental fate processes. Different industrial processes and combustion sources produce characteristic mixtures of congeners.

Commercial polybrominated diphenyl ether (PBDE) formulations, a major source of PBDFs in the environment, have distinct congener profiles. nih.gov For example, the "pentabromodiphenyl ether" mixture is composed of approximately equal amounts of tetra- and penta-BDEs. The analysis of sediment cores from Tokyo Bay revealed a significant positive correlation between the concentrations of the predominant PBDF congener, 1,2,3,4,6,7,8-HpBDF, and the major PBDE congener, BDE-209, indicating that technical PBDE formulations, particularly DecaBDE, are a primary source of PBDF contamination in that area. researchgate.net

In biota, the congener profiles can be altered by metabolic processes. For example, the reductive debromination of higher brominated PBDEs to lower brominated congeners has been observed in fish and dairy cows. diva-portal.org This transformation is significant because the resulting lower brominated compounds can be more bioaccumulative and toxic. pops.intenv.go.jp The identification of PBDE congeners in biota that are not present in commercial mixtures provides strong evidence for this in-vivo debromination. pops.int

In human samples, the predominant PBDE congeners detected in Swedish tissues were BDE-47, BDE-99, and BDE-153. The congener profile in human milk from North American women was found to include tri-, tetra-, penta-, and hexa-BDEs, but not the more highly brominated hepta-, nona-, or deca-congeners. This suggests preferential bioaccumulation of the less brominated congeners.

The study of congener profiles in lake sediments has also been used to trace pollution sources. For instance, in Lake Valkjärvi, Finland, the isomer patterns of PCBs and PCDD/Fs suggested atmospheric inputs as the primary source, with minor traces from specific industrial impurities. researchgate.net

Environmental Fate and Transformation Pathways of 1,2,3,4,6 Pentabromo Dibenzofuran

Environmental Transport and Partitioning Behavior

The movement and distribution of 1,2,3,4,6-PeBDF in the environment are governed by its physicochemical properties, which favor association with particles and resistance to degradation.

Air-Water-Soil-Sediment Exchange Dynamics

The environmental distribution of 1,2,3,4,6-PeBDF is largely dictated by its low water solubility, low vapor pressure, and high affinity for organic carbon. pops.intcanada.caresearchgate.net These properties mean that the compound predominantly partitions to soil and sediment. canada.caresearchgate.net

When released into the atmosphere, the majority of 1,2,3,4,6-PeBDF is expected to be associated with airborne particles due to its low volatility. pops.intaaqr.org Atmospheric loss processes for these particle-bound compounds include wet and dry deposition, which transfers them to soil and water bodies. pops.int A smaller fraction may exist in the gaseous phase, but this is limited. pops.int Fugacity modeling of similar compounds, like decabromodiphenyl ethane (B1197151) (DBDPE), shows that if released to air, over 80% is expected to deposit to soil and about 16% to sediment. canada.ca

If released directly to water, 1,2,3,4,6-PeBDF will strongly adsorb to suspended organic matter and ultimately partition to the sediment, with very little remaining dissolved in the water column. canada.ca Volatilization from water surfaces is not considered a significant process. canada.ca

In the soil compartment, the compound is generally immobile due to its strong sorption to organic matter. researchgate.net However, transport can occur through the erosion of contaminated soil particles by wind or through leaching facilitated by the movement of water containing suspended solids. pops.int The phenomenon known as the "grasshopper effect," involving repeated cycles of volatilization at warmer temperatures and deposition at cooler temperatures, can contribute to its gradual movement across the environment. pops.int

Long-Range Environmental Transport Potential and Modeling

There is substantial evidence from environmental monitoring and modeling studies that pentabrominated dibenzofurans, including the 1,2,3,4,6- congener, have the potential for long-range environmental transport (LRET). pops.intservice.gov.uk Their persistence in the atmosphere allows them to travel far from their original sources, reaching remote regions like the Arctic. pops.intpops.int

Modeling studies have been crucial in understanding this potential.

Atmospheric Half-Life: The gas-phase atmospheric half-life of PBDD/F congeners, calculated using models like AOPWIN v1.92, is estimated to range from 6.4 to 504 days, which exceeds the Stockholm Convention's criterion of two days for LRET. pops.int

Transport Models: Models such as the 3D atmospheric transport model (FATE) and multimedia fugacity models (e.g., TaPL3-2.10, ELPOS-1.1.1, Chemrange-2, and Globo-POP-1.1) have been used to simulate the transport of related compounds. pops.intservice.gov.uk These models predict characteristic transport distances of hundreds to thousands of kilometers for pentabrominated compounds. pops.int For instance, models predicted a higher LRET potential for PBDEs with four to six bromine atoms, a group that includes pentabrominated congeners. pic.int

Global Import Fraction (GIF): A study comparing the LRET potential of various persistent organic pollutants (POPs) found that the GIF for PBDFs (0.11 to 0.21) was comparable to that of polychlorinated dibenzofurans (PCDFs) (0.13–0.27), indicating a similar capacity for global transport. service.gov.uk

The detection of PBDD/Fs in the air at remote monitoring stations in northern Finland and in the tissues of pilot whales in the Faroe Islands provides empirical evidence supporting these modeling predictions. pops.intservice.gov.uk

Sorption to Organic Matter and Particulates

A defining characteristic of 1,2,3,4,6-PeBDF is its strong tendency to adsorb to organic matter and particulate surfaces. This is driven by its high hydrophobicity, as indicated by very high octanol-water (log KOW) and organic carbon-water (B12546825) (log Koc) partition coefficients. canada.capops.int PBDD/Fs are known to have high organic carbon adsorption constants, causing them to bind tightly to soil, sediment, and suspended particles. researchgate.netpops.int

Recent research has highlighted the significant role of microplastics as a sorbent for PBDD/Fs in the marine environment. nih.govresearchgate.net

High Enrichment: Microplastics can concentrate PBDD/Fs to levels that are several orders of magnitude higher than in the surrounding seawater. nih.gov

Sorption Mechanisms: The sorption of related compounds (PBDEs) onto microplastics has been described as a multilayer, physical process, influenced by the polymer type and environmental conditions. researchgate.net Polystyrene, for example, has shown a high sorption capacity for PBDEs. researchgate.net

Congener Specificity: Studies have found that PBDD/Fs with a higher number of bromine atoms, and thus higher KOW values, tend to adsorb more readily to the surface of microplastics. researchgate.net

This strong sorption behavior means that in aquatic and terrestrial environments, 1,2,3,4,6-PeBDF will be predominantly associated with the solid phase rather than being dissolved in water or present in the gas phase in air. pops.intaaqr.org

Abiotic Transformation Processes

Abiotic processes, particularly photodegradation and thermal degradation, are key pathways for the transformation of 1,2,3,4,6-PeBDF in the environment.

Photodegradation Kinetics and Mechanisms

Photodegradation, or photolysis, is a significant environmental degradation pathway for PBDD/Fs, especially for congeners associated with airborne particles. pops.intresearchgate.net This process involves the breakdown of the molecule upon absorption of light energy.

Degradation Pathways: The primary mechanism for the photodegradation of polybrominated compounds is reductive debromination, where bromine atoms are sequentially removed from the molecule. mdpi.compops.int This can lead to the formation of lower-brominated dibenzofurans. mdpi.com For analogous chlorinated compounds (PCDFs), studies have also identified C-O bond cleavage and hydroxylation as important photolytic transformation pathways in natural waters. csbsju.edu

Influencing Factors: The rate of photodegradation is influenced by the environmental matrix. For example, studies on related PBDEs showed significantly enhanced degradation rates in lake water compared to distilled water, suggesting that substances in natural waters can sensitize and accelerate the reaction. csbsju.edu The number and position of bromine atoms on the dibenzofuran (B1670420) structure also affect the rate and products of photolysis. mdpi.comcsbsju.edu Congeners with higher bromine substitution tend to absorb light at longer wavelengths. mdpi.com

Kinetics: The photodegradation of a related compound, 2,3,4,7,8-pentachlorodibenzofuran (B44125) (P5CDF), was found to be 6.2 times faster than that of 2,3,7,8-tetrachlorodibenzofuran (B131793) (T4CDF) in lake water, demonstrating the influence of the substitution pattern on degradation kinetics. csbsju.edu

While photolysis acts as a degradation mechanism for 1,2,3,4,6-PeBDF, it is also a formation pathway, as the photolytic debromination of more highly brominated dibenzofurans or diphenyl ethers can produce pentabrominated congeners. researchgate.netdiva-portal.org

Thermal and Pyrolytic Degradation in the Environment

Thermal processes are a major source of PBDD/F formation in the environment, rather than a degradation pathway for the compounds once formed. pops.intdiva-portal.org 1,2,3,4,6-PeBDF can be unintentionally generated during the pyrolysis (thermal decomposition in the absence of oxygen) and combustion of materials containing brominated flame retardants (BFRs), such as plastics in electronic waste. pops.intpops.int

Formation Conditions: The formation and yield of PBDD/Fs are highly dependent on the conditions of the thermal process. Poor combustion conditions, such as lower temperatures and insufficient oxygen, tend to increase the yield of PBDD/Fs. diva-portal.org Studies on the pyrolysis of printed circuit boards showed that increasing the temperature from 850°C to 1200°C decreased the total PBDD/F content by about 50%. acs.org

Precursors and Mechanisms: PBDD/Fs are formed from precursors like polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA) during thermal stress. diva-portal.orgpops.int The transformation of PBDEs to PBDFs is a particularly important pathway. diva-portal.org Surface-mediated reactions, for instance on copper oxide surfaces present in industrial settings, can catalyze the formation of PBDDs and PBDFs from simpler brominated phenols. acs.org

Environmental Releases: Industrial thermal processes like waste incineration, metal smelting, and cement kiln operations are significant sources of PBDD/F emissions to the environment. pops.intservice.gov.uk The thermal disposal of electronic waste is a particularly potent source. pops.int

Once formed and released, PBDD/Fs are thermally stable. However, higher ambient temperatures in the environment, such as in summer, can accelerate their pyrolysis and deposition from the atmosphere. pops.int

Chemical Reduction Pathways

In situ chemical reduction (ISCR) represents a significant abiotic degradation pathway for halogenated organic compounds, including polybrominated dibenzofurans (PBDFs). enviro.wiki This process involves the transfer of electrons to the contaminant, leading to the cleavage of carbon-halogen bonds. For PBDFs, this results in debromination, the sequential removal of bromine atoms.

Key reducing agents in the environment that can facilitate the chemical reduction of compounds like 1,2,3,4,6-pentabromo-dibenzofuran include:

Zero-valent metals: Zero-valent iron (ZVI) is a commonly used agent in remediation due to its ability to donate electrons.

Iron minerals: Minerals containing ferrous iron (Fe²⁺), such as magnetite, green rust, and certain clays, can act as natural reductants. enviro.wiki

Sulfur-containing minerals: Minerals with sulfide (B99878) (S²⁻) or bisulfide (S⁻) can also contribute to reductive debromination. enviro.wiki

Natural Organic Matter (NOM): Components of NOM, like quinones and thiol groups, can mediate redox reactions in the environment. enviro.wiki

The process of reductive debromination generally sees a rapid initial degradation rate that slows as lower brominated, more stable congeners are formed. env-health.org While specific studies on the chemical reduction of this compound are limited, the principles of ISCR suggest it would be susceptible to this transformation pathway, leading to the formation of less brominated dibenzofurans.

Biotic Transformation Processes

Microbial activity is a primary driver of the transformation of persistent organic pollutants in soil and sediment. diva-portal.org For polybrominated compounds, anaerobic microbial degradation often proceeds through reductive debromination. pops.int Several bacterial strains have been identified that can degrade dibenzofuran and its halogenated derivatives.

For instance, Staphylococcus auriculans DBF63 has been shown to utilize dibenzofuran as a sole carbon and energy source, breaking it down into intermediates like salicylic (B10762653) acid and gentisic acid. nih.gov While this study did not specifically use this compound, it demonstrates the potential for microbial cleavage of the dibenzofuran ring structure.

Other bacteria, such as Ralstonia sp. strain SBUG 290, can cometabolically degrade dibenzofuran. nih.gov This process involves the initial hydroxylation of the molecule, followed by ring cleavage. nih.gov It is plausible that similar microbial consortia in contaminated environments could act on this compound, initiating its breakdown through debromination and eventual ring fission. The degradation of brominated flame retardants like tribromo-neopentyl alcohol (TBNPA) and dibromo neopentyl glycol (DBNPG) by a four-strain bacterial consortium has been observed, highlighting the capability of microbial communities to break down complex brominated compounds. mdpi.com

Once absorbed by organisms, PBDFs can undergo biotransformation, which can alter their toxicity and persistence. nih.gov The primary mechanism for the metabolism of many halogenated aromatic hydrocarbons is through cytochrome P450 (CYP) enzymes. researchgate.net

Studies on various polybrominated compounds have revealed several key transformation pathways:

Hydroxylation: CYP-mediated oxidation can introduce hydroxyl (-OH) groups onto the aromatic rings. nih.govresearchgate.net These hydroxylated metabolites are often more water-soluble and can be more readily excreted.

Reductive Debromination: In vivo reductive debromination has been observed for highly brominated compounds. For example, decabromodiphenyl ether (BDE-209) has been shown to be debrominated to lower brominated congeners in fish and mammals. diva-portal.orgpops.int This process is significant as it can lead to the formation of more toxic and bioaccumulative metabolites. pops.int

Conjugation: Following hydroxylation, the metabolites can be conjugated with molecules like glucuronic acid or sulfate, further increasing their water solubility and facilitating elimination. researchgate.net

A study on brominated dibenzofurans in mice demonstrated that these compounds are metabolized into monohydroxylated products in the liver. nih.govresearchgate.net The degree of metabolism and the rate of elimination were found to be dependent on the specific congener and the positions of the bromine atoms. nih.govresearchgate.net For instance, 1,2,3,7,8-pentabromodibenzofuran (B18238) (a structural isomer of the target compound) showed slow elimination from the liver, with a half-life of 13 days. nih.govresearchgate.net This suggests that this compound would also likely undergo hepatic metabolism, primarily through hydroxylation, although its persistence may be considerable.

Table 1: Biotransformation Pathways of Polybrominated Aromatic Compounds

| Transformation Pathway | Description | Key Enzymes/Processes | Resulting Products |

|---|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring. | Cytochrome P450 (CYP) monooxygenases | Hydroxylated metabolites |

| Reductive Debromination | Removal of bromine atoms and replacement with hydrogen. | Anaerobic microbial activity; in vivo metabolic processes | Lower brominated congeners |

| Conjugation | Attachment of endogenous molecules (e.g., glucuronic acid, sulfate) to hydroxylated metabolites. | Phase II metabolizing enzymes (e.g., UGTs, SULTs) | Water-soluble conjugates for excretion |

Environmental Persistence Assessment

The environmental persistence of a chemical is determined by its resistance to degradation from biotic and abiotic processes. undp.org this compound, as a polybrominated aromatic hydrocarbon, is expected to be persistent in the environment. ontosight.ai

Factors contributing to its persistence include:

High Thermal Stability: The halogenated structure of PBDFs imparts high thermal stability. ontosight.ai

Resistance to Degradation: The carbon-bromine bonds are strong, making the molecule resistant to breakdown. ontosight.ai

Hydrophobicity: Like other PBDFs, it is expected to have low water solubility and a high affinity for organic matter, leading to its partitioning into soil, sediment, and biota.

Table 2: Factors Influencing the Environmental Persistence of this compound

| Factor | Description | Implication for Persistence |

|---|---|---|

| Chemical Structure | Dibenzofuran core with five bromine atoms. | High stability of C-Br bonds contributes to resistance to degradation. |

| Physicochemical Properties | Low water solubility, high hydrophobicity. | Partitioning into sediment and soil, reducing availability for aqueous degradation processes. |

| Abiotic Degradation | Slow chemical reduction and photolysis. | Long half-life in the environment. |

| Biotic Degradation | Slow microbial degradation and metabolic transformation. | Slow breakdown by organisms, leading to bioaccumulation. |

Ecological Implications and Bioenvironmental Dynamics of 1,2,3,4,6 Pentabromo Dibenzofuran

Bioaccumulation and Trophic Transfer Mechanisms

The processes of bioaccumulation, which includes bioconcentration, and biomagnification are critical for understanding the environmental risk of persistent organic pollutants (POPs). These mechanisms describe how a chemical's concentration can increase within an organism and across successive levels of a food web.

Bioaccumulation Factors (BAF) and Bioconcentration Factors (BCF)

The Bioconcentration Factor (BCF) is a measure of a chemical's tendency to concentrate in an aquatic organism from the surrounding water, primarily through respiratory surfaces. The Bioaccumulation Factor (BAF) is a more comprehensive measure, accounting for uptake from all environmental sources, including water, diet, and dermal exposure. nih.govsfu.ca Both are critical metrics in regulatory assessments for identifying chemicals with bioaccumulation potential. nih.govfao.org

However, the potential for bioaccumulation can be estimated. The high lipophilicity of PBDFs, indicated by high octanol-water partition coefficient (log Kow) values, suggests a strong tendency to partition into the fatty tissues of organisms. epa.gov For instance, the estimated log Kow values for various PBDF congeners can range from 7.0 to 11.5. pops.int Chemicals with a log Kow greater than 3 are typically considered for bioconcentration assessment. fao.org Given these properties, 1,2,3,4,6-Pentabromo-dibenzofuran is expected to have a significant potential for bioconcentration and bioaccumulation, even without specific measured values.

To illustrate the range of BCF values for related halogenated compounds, data for a chlorinated analogue is presented below.

| Compound | Species | Log BCF | Reference |

|---|---|---|---|

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin | Fathead Minnow (Pimephales promelas) | 2.71 | epa.gov |

| Rainbow Trout (Oncorhynchus mykiss) | 3.15 | ||

| Goldfish (Carassius auratus) | 4.28 |

Biomagnification and Trophic Magnification Factors (BMF, TMF)

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. d-nb.info This is quantified using the Biomagnification Factor (BMF), which compares the contaminant concentration in a predator to that in its prey, or the Trophic Magnification Factor (TMF), which is determined by the slope of the relationship between the log-transformed contaminant concentration and the trophic position of organisms across a food web. usgs.govsfu.ca A TMF value greater than 1 is considered conclusive evidence of biomagnification. d-nb.info

As with BCF and BAF, no field-derived BMF or TMF values have been specifically reported for this compound. However, studies on the broader class of PBDFs and other POPs in various ecosystems demonstrate their potential to biomagnify. For example, in a pelagic food web in the NW Mediterranean Sea, TMFs for some PCDD/Fs ranged from 0.3 to 1.1. ifremer.fr For many POPs, dietary uptake is the dominant exposure route, making trophic transfer a key process. sfu.ca Given its persistence and lipophilicity, this compound is presumed to have the potential for trophic magnification.

Factors Influencing Bioaccumulation Potential

Several chemical and biological factors influence the bioaccumulation potential of PBDFs:

Lipophilicity (log Kow): As a highly lipophilic compound, this compound is expected to readily accumulate in the lipid-rich tissues of organisms.

Chemical Structure: The number and position of bromine atoms on the dibenzofuran (B1670420) structure significantly affect its persistence and metabolic fate. Congeners with adjacent unsubstituted carbon atoms are often more susceptible to metabolic degradation, which can reduce their bioaccumulation potential. pops.int The structure of 1,2,3,4,6-PeBDF lacks a 2,3,7,8-substitution pattern, which may influence its metabolic pathway compared to more studied congeners.

Metabolic Transformation: The ability of an organism to metabolize and excrete a compound is a primary determinant of its bioaccumulation. Slow elimination leads to higher biological persistence. nih.gov For example, studies in mice on 1,2,3,7,8-pentabromodibenzofuran (B18238) (a different isomer) showed a long elimination half-life of 13 days, indicating high persistence. nih.gov While PBDDs appear more resistant to metabolism in mammals than PCDDs, PBDFs can have shorter half-lives than their chlorinated counterparts in fish. pops.int

Trophic Level and Diet: Organisms at higher trophic levels consume greater biomass, leading to higher potential exposure and accumulation of contaminants present in their diet. d-nb.info

Environmental Modeling of Bioaccumulation and Fate

Environmental models are used to predict the fate, transport, and bioaccumulation of chemicals when empirical data are scarce. Quantitative Structure-Activity Relationship (QSAR) models, such as those included in the U.S. Environmental Protection Agency's EPI Suite™, can estimate physicochemical properties like log Kow and bioaccumulation metrics like BAFs. nih.govpops.int

No specific environmental fate and bioaccumulation models have been published for this compound. However, general models for organic chemicals confirm that substances with high lipophilicity and resistance to metabolic degradation are most likely to biomagnify. The Arnot-Gobas model, for instance, is used to estimate BAFs and BCFs for a wide range of organic chemicals based on their properties. nih.gov Such models predict that for highly hydrophobic chemicals (log Kow > 4), the BAF is a more ecologically relevant metric than the BCF because it incorporates dietary exposure. nih.gov

The environmental presence of PBDFs is often linked to the degradation of brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs), which can act as precursors. pops.intpops.int Therefore, models of the environmental fate of BFRs are indirectly relevant to understanding the potential distribution of their PBDF byproducts.

Classification within Dioxin-like Compounds and Assessment Frameworks

Dioxin-like compounds are a group of chemicals that share a common mechanism of toxicity, which involves binding to and activating the aryl hydrocarbon receptor (AhR). wikipedia.orgornl.gov This shared mechanism allows for the use of a toxicity equivalency factor (TEF) approach for risk assessment. wikipedia.org

Relative Effect Potency (REP) Studies in Surrogate Assays (Methodological Applications)

The assessment of the toxic potential of complex mixtures of dioxin-like compounds, including polybrominated dibenzofurans (PBDFs), heavily relies on the concept of Toxic Equivalency (TEQ). This approach uses Relative Effect Potency (REP) values derived from biological assays to standardize the toxicity of individual congeners relative to the most potent dioxin, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD). Surrogate assays, particularly in vitro cell-based bioassays, are critical methodological tools for determining these REP values.

The fundamental mechanism underlying the toxicity of these compounds is their ability to bind to and activate the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. unimib.itescholarship.org This binding initiates a cascade of gene expression changes responsible for most of the associated toxic and biological effects. nih.govbiodetectionsystems.com Surrogate bioassays leverage this mechanism to quantify the "dioxin-like" activity of a compound or an environmental extract.

One of the most widely used surrogate assays is the Chemical-Activated Luciferase gene eXpression (CALUX) bioassay. biodetectionsystems.com This assay utilizes genetically modified cell lines, often rat hepatoma (H4IIE) or mouse hepatoma (Hepa1c1c7) cells, that contain the firefly luciferase reporter gene coupled to Dioxin Responsive Elements (DREs). biodetectionsystems.comepa.gov When a compound like a PBDF congener binds to the AhR in these cells, the resulting complex binds to the DREs, inducing the expression of the luciferase enzyme. The amount of light produced upon the addition of a substrate is proportional to the AhR activation, which can be measured and compared to the response produced by TCDD. biodetectionsystems.com

The REP value is calculated by comparing the concentration of a test compound required to produce a specific response (typically 50% of the maximum response, known as the EC50) to the EC50 of TCDD. bmglabtech.com These REP values are indispensable for risk assessment, allowing the toxic contribution of various congeners in a mixture to be summed into a single TEQ value. epa.govnih.gov

Research indicates that the potency of PBDF congeners is highly dependent on their structure, specifically the number and position of bromine atoms. Congeners with substitutions in the lateral positions (2, 3, 7, and 8) tend to exhibit the highest binding affinity for the AhR and thus the greatest potency. nih.gov Consequently, much of the research has focused on these 2,3,7,8-substituted congeners.

While extensive research has been conducted on many PBDFs, specific REP values for every congener, including this compound, are not always available in scientific literature. Studies often prioritize the analysis of the most toxic and environmentally relevant isomers. However, the available data for other pentabrominated dibenzofuran congeners provide insight into the range of potencies for this class of compounds. For instance, REP values for 1,2,3,7,8-PeBDF and 2,3,4,7,8-PeBDF have been determined in various studies, demonstrating significant dioxin-like activity. nih.gov These studies underscore the utility of surrogate assays in screening for dioxin-like activity and prioritizing compounds for further toxicological evaluation.

Table 1: Relative Effect Potency (REP) of Selected Polybrominated Dibenzofurans (PBDFs) in Surrogate Assays

| Compound | Assay System | Relative Effect Potency (REP)a | Reference |

|---|---|---|---|

| 1,2,3,7,8-Pentabromodibenzofuran (1,2,3,7,8-PeBDF) | CALUX | 0.081 | |

| 1,2,3,7,8-Pentabromodibenzofuran (1,2,3,7,8-PeBDF) | AhR Binding Affinity | 0.14 | nih.gov |

| 2,3,4,7,8-Pentabromodibenzofuran (2,3,4,7,8-PeBDF) | AhR Binding Affinity | 0.094 | nih.gov |

| 2,3,7,8-Tetrabromodibenzofuran (2,3,7,8-TBDF) | CALUX | 0.6 | nih.gov |

| 1,2,3,4,6,7,8-Heptabromodibenzofuran | AhR Binding Affinity | 0.0027 | nih.gov |

Emerging Research Directions and Gaps in 1,2,3,4,6 Pentabromo Dibenzofuran Studies

Refined Understanding of Formation Pathways in Diverse Matrices

A primary area of ongoing research is the precise identification and quantification of formation pathways for 1,2,3,4,6-Pentabromo-dibenzofuran and other PBDFs in various environmental and industrial settings. While it is established that PBDFs are not intentionally produced, they form as unintentional byproducts through several key routes. uea.ac.uk

Key Formation Pathways:

Industrial Byproduct: A significant source is the manufacturing of brominated industrial chemicals, most notably brominated flame retardants (BFRs). uea.ac.uk

Thermal Processes: PBDFs are generated during combustion and incineration, particularly under uncontrolled or insufficient conditions such as accidental fires or improper waste burning. uea.ac.ukresearchgate.net Precursors like polybrominated diphenyl ethers (PBDEs), which are used extensively as BFRs, can form PBDFs through simple elimination with low energy requirements. researchgate.netpops.int Other BFRs, such as tetrabromobisphenol A (TBBPA), also have a high potential to form PBDD/Fs during pyrolysis. researchgate.net Conversely, research indicates that controlled, high-efficiency combustion can effectively destroy BFRs and prevent PBDD/F formation. researchgate.net

Photochemical Transformation: Studies have shown that PBDEs can degrade to form PBDFs when exposed to UV light or sunlight. pops.int

Current research aims to move beyond these general pathways to develop a more refined understanding. A significant gap exists in quantifying the formation rates of specific congeners like 1,2,3,4,6-PeBDF from specific BFR precursors under a range of real-world conditions, from electronics recycling to landfill fires. researchgate.net Furthermore, while anthropogenic routes are known to yield mostly PBDFs, biogenic pathways leading to polybrominated dibenzo-p-dioxins (PBDDs) have also been identified, highlighting the need for broader investigation into natural formation mechanisms. uea.ac.uk

Development of Advanced Analytical Techniques for Trace Analysis and Metabolites

The accurate detection and quantification of this compound at trace levels in complex matrices like soil, sediment, and biological tissues present a significant analytical challenge. The chemical properties of PBDFs, specifically their higher adsorptivity and the lability of the carbon-bromine bond, demand a greater degree of analytical competence compared to their chlorinated counterparts. uea.ac.uk A major research gap is the lack of established, standardized analytical methods for identifying and quantifying PBDF transformation products and metabolites in environmental samples. canada.ca

Emerging research focuses on adopting and refining advanced analytical methodologies. Gas chromatography coupled with mass spectrometry (GC-MS) has been a foundational technique. canada.canih.gov However, to achieve the extremely low detection limits required for environmental monitoring, high-resolution mass spectrometry (HRMS) is often necessary. nih.gov

Modern analytical research is exploring a suite of techniques to improve separation, sensitivity, and efficiency.

| Analytical Technique | Application in PBDD/F Analysis | Research Focus/Advantage |

| High-Resolution Mass Spectrometry (HRMS) | Provides high selectivity and sensitivity for detecting trace levels of PBDD/Fs in complex samples. | Essential for achieving the parts-per-trillion (ppt) or lower detection limits needed for risk assessment. nih.gov |

| Comprehensive Two-Dimensional Gas Chromatography (GCxGC) | Offers enhanced separation of complex mixtures of BFRs and their byproducts, including different PBDF congeners. | Improves the ability to distinguish between closely related isomers that may have different toxicities. researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Increasingly used for analyzing less volatile or thermally labile BFRs and their metabolites. | Useful for compounds like TBBPA and for identifying hydroxylated metabolites of PBDFs. researchgate.netnih.gov |

| Pressurized Liquid Extraction (PLE) & Solid-Phase Microextraction (SPME) | Advanced sample preparation techniques to extract and concentrate analytes from solid and liquid matrices. | Investigated for their potential to combine extraction and clean-up steps, improving efficiency and reducing solvent use. researchgate.net |

A growing emphasis is also placed on quality assurance and control, with inter-laboratory studies becoming more common to validate analytical methods and ensure the reliability of data on these emerging contaminants. researchgate.net

Comprehensive Environmental Transport and Fate Modeling

Understanding how this compound moves through and persists in the environment is critical for assessing exposure and risk. Research in this area is shifting towards the development of comprehensive multi-media fate and transport models. These models are essential tools because monitoring data is often sparse, especially in remote regions, and long-term environmental processes are difficult to observe directly. nih.govresearchgate.net

The development of these models relies on accurate physicochemical data, such as the high octanol-water partition coefficients (KOW) of PBDFs, which indicate their tendency to partition to organic phases like soil, sediment, and lipids in organisms. uea.ac.ukdiva-portal.org Research from analogous chlorinated compounds (PCDD/Fs) provides a framework, suggesting the utility of integrating atmospheric chemical transport models with multi-media models to simulate the entire continuum from emission to environmental deposition. nih.gov

Key Research Gaps and Directions in Modeling:

Parameterization: There is a need for more empirical data on the specific properties of individual PBDF congeners to accurately parameterize these models.

Long-Range Transport: The main pathway for the global distribution of related POPs is atmospheric transport through a series of deposition and volatilization events. pops.intmuni.cz Models for PBDFs must accurately capture this process.

Media Partitioning: Refining the understanding of how 1,2,3,4,6-PeBDF partitions between air, water, soil, and sediment is crucial. researchgate.netmuni.cz

Bioavailability: A significant research gap is accounting for the "aging" of contaminants in soil and sediment, a process where increased sorption over time can decrease bioavailability, a factor not always captured in risk assessments. diva-portal.org

Model Validation: There is a pressing need for more widespread environmental monitoring data to validate and calibrate these complex models. nih.gov

| Modeling Component | Purpose | Data Needs & Research Gaps |

| Emission Inventories | Quantify the release of PBDFs from various sources (e.g., industrial, combustion). | High uncertainty in current emission estimates for PBDFs. |

| Atmospheric Transport | Simulate movement in the atmosphere, including gas-particle partitioning and deposition. | Lack of data on partitioning behavior of specific PBDF congeners. muni.cz |

| Multi-Media Fate | Model the movement and transformation between air, water, soil, and sediment. nih.gov | Need for more data on degradation rates (photolytic, biological) in different media. |

| Bioaccumulation Models | Predict uptake and concentration in food webs. | Requires better understanding of metabolism and elimination kinetics in various species. |

Detailed Investigation of Long-Term Ecological Dynamics

While the acute toxicity of dioxin-like compounds is well-studied, a significant gap exists in our understanding of the long-term ecological dynamics of this compound. This includes its persistence, bioaccumulation, biomagnification, and the subtle, chronic effects on ecosystems. Research indicates that PBDFs, like other POPs, are persistent and can accumulate in organisms and magnify up the food chain. pops.intresearchgate.net

A key area of emerging research is toxicokinetics—the study of how these compounds are absorbed, distributed, metabolized, and eliminated by organisms. Recent studies on mice with various PBDFs, including 1,2,3,7,8-pentabromo-dibenzofuran (a close isomer), reveal critical insights. These compounds were found to be metabolized into monohydroxylated products, but their elimination from the body is slow. nih.govresearchgate.net

The biological persistence of these compounds is a key factor influencing their long-term toxic effects. The slow elimination suggests that the risks associated with brominated dibenzofurans may be underestimated when relying on toxic equivalency factors (TEFs) derived from their less persistent chlorinated analogues. nih.govresearchgate.net

| Compound | Half-Time in Mouse Liver (days) |

| 1,2,3,7,8-PeBDF | 13 |

| 2,3,7,8-TeBDF | 8.8 |

| 2,3,7,8-TCDD (chlorinated analog) | 8.7 |

| TrBCDF | 5.6 |

| Data from a toxicokinetics study in C57BL/6J mice, highlighting the persistence of a pentabrominated dibenzofuran (B1670420) congener. researchgate.net |

Future research must expand these toxicokinetic studies to a wider range of ecologically relevant species. Additionally, long-term monitoring programs are needed to track the trends of 1,2,3,4,6-PeBDF in wildlife and the environment to better understand its bioaccumulation potential and chronic ecological risks. hutton.ac.uk

Strategies for Environmental Mitigation and Source Control (from a research perspective on effectiveness)

Developing effective strategies to mitigate the impact of this compound requires a research-focused approach to both source control and environmental remediation.

Source Control: Research clearly indicates that the conditions of combustion are critical. A key strategy is the optimization of industrial and waste incineration processes to ensure complete combustion, which can destroy PBDD/Fs and their BFR precursors with high efficiency. researchgate.net This contrasts sharply with uncontrolled burning, which is a major source. researchgate.net Another avenue of research is the development and implementation of stricter regulations to limit the release of BFR-containing products and their contaminants into waste streams and wastewater systems. hutton.ac.uk

Environmental Remediation: For existing contamination, research is exploring several potential mitigation techniques.

Bioremediation: Studies on the chlorinated analogues (PCDFs) have shown that indigenous microorganisms in anaerobic sediments can perform reductive dechlorination, breaking down the compounds and reducing their toxicity. nih.gov Research into whether similar microbial processes can effectively degrade PBDFs in contaminated sediments is a promising direction.

Photochemical Decontamination: For contaminated soils, photochemical methods, which use light to break down pollutants, have been investigated for PCDD/Fs and may hold potential for PBDFs. core.ac.uk

Advanced Treatment Technologies: The development of new wastewater treatment technologies capable of effectively removing persistent organic pollutants is another critical research area to prevent their release into aquatic environments. hutton.ac.uk

Environmental fate models also play a crucial role here, as they can be used to predict the long-term effectiveness of different mitigation and source control strategies before they are implemented on a large scale. researchgate.net

Q & A

Q. What advanced catalytic systems improve hydrogenolysis of dibenzofurans?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.